Vitexin-2''-O-rhamnoside

Descripción

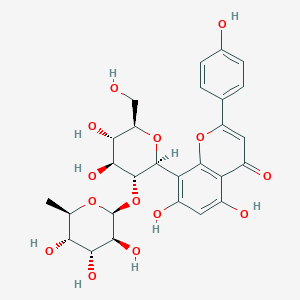

Structure

3D Structure

Propiedades

Fórmula molecular |

C27H30O14 |

|---|---|

Peso molecular |

578.5 g/mol |

Nombre IUPAC |

8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C27H30O14/c1-9-19(33)21(35)23(37)27(38-9)41-26-22(36)20(34)16(8-28)40-25(26)18-13(31)6-12(30)17-14(32)7-15(39-24(17)18)10-2-4-11(29)5-3-10/h2-7,9,16,19-23,25-31,33-37H,8H2,1H3/t9-,16-,19-,20-,21-,22+,23+,25+,26-,27+/m1/s1 |

Clave InChI |

LYGPBZVKGHHTIE-DXVLAMBPSA-N |

SMILES isomérico |

C[C@@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

Vitexin-2''-O-rhamnoside: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Vitexin-2''-O-rhamnoside, a naturally occurring flavonoid glycoside with significant therapeutic potential. The document details its primary natural sources, comprehensive protocols for its extraction and isolation, and insights into its biological activity, specifically its interaction with the PI3K/Akt signaling pathway.

Natural Sources of this compound

This compound is distributed across various plant species. The primary sources identified in the literature include species from the Crataegus (Hawthorn) and Passiflora (Passionflower) genera. Quantitative analysis reveals varying concentrations of the compound depending on the plant species and the part of the plant being analyzed.

| Plant Species | Plant Part | Method of Extraction | This compound Content (% of Lyophilized/Dry Extract) | Reference |

| Passiflora foetida | Leaves | Water Infusion | 7.21% | |

| Passiflora setacea | Leaves | Water Infusion | 3.66% | |

| Passiflora alata | Leaves | Water Infusion | 2.89% | |

| Crataegus pseudoheterophylla | Fruits | Not Specified | 0.17 mg/g (dw) | [1] |

| Crataegus monogyna | Leaves & Berries | Not Specified | Meets European Pharmacopoeia requirements | [2] |

Experimental Protocols: Isolation and Purification

The isolation of this compound from plant matrices involves a multi-step process, including extraction, partitioning, and chromatographic purification. The following protocols are synthesized from established methodologies.

Extraction

The initial step involves the extraction of the compound from the dried and powdered plant material.

-

Sample Preparation: Air-dry the plant material (e.g., leaves, flowers) and grind it into a coarse powder.

-

Solvent Extraction:

-

Method A: Reflux Extraction: Reflux the powdered plant material with 50-70% ethanol (B145695) (1:10 to 1:16 w/v) for 2 hours. Repeat the extraction twice. Combine the filtrates and concentrate under reduced pressure to remove the ethanol.[3]

-

Method B: Water Infusion: Prepare a 10% (w/v) infusion of the plant material in water. Lyophilize the resulting extract.

-

Preliminary Purification: Liquid-Liquid Partitioning & Macroporous Resin Chromatography

This stage aims to remove non-polar impurities and enrich the flavonoid fraction.

-

Liquid-Liquid Partitioning:

-

Suspend the concentrated crude extract in water.

-

Partition sequentially against petroleum ether (to remove lipids and chlorophylls) and then n-butanol.

-

Collect the n-butanol fraction, which will contain the glycosylated flavonoids, and concentrate it under reduced pressure.[3]

-

-

Macroporous Resin Chromatography:

-

Dissolve the concentrated extract in an appropriate solvent and apply it to a pre-equilibrated macroporous adsorption resin column (e.g., AB-8 or D101).

-

Wash the column with water to remove sugars and other highly polar impurities.

-

Elute the flavonoids with a stepwise gradient of ethanol (e.g., 30-80%).[3]

-

Combine the fractions containing this compound and concentrate.

-

Chromatographic Purification: Silica (B1680970) Gel and HPLC

Final purification is achieved through a combination of column chromatography techniques.

-

Silica Gel Column Chromatography:

-

Apply the enriched flavonoid fraction to a silica gel column (200-260 mesh).

-

Elute with a chloroform-methanol gradient (e.g., starting from 4:1 to 3:1).[3]

-

Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing the target compound.

-

For higher purity, a second silica gel column using an eluent system of ethyl acetate-butanone-formic acid-water (e.g., 4:3:1:1) can be employed. The compound may crystallize directly from the concentrated eluate at low temperatures (0-15°C).[3]

-

-

High-Performance Liquid Chromatography (HPLC) for Analysis and Quantification:

-

Column: Ascentis-phenyl column (250 mm x 4.6 mm, 5 µm) or a C18 column.[4]

-

Mobile Phase: A gradient of acetonitrile (B52724) and acidified ultrapure water (pH 3.0 with acetic or phosphoric acid).[4]

-

Flow Rate: 1.4 mL/min.

-

Detection: UV at 340 nm.

-

Retention Time: Approximately 13.16 minutes under the specified conditions.

-

Visualization of Methodologies and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Signaling Pathway

This compound has been shown to modulate the PI3K/Akt signaling pathway, which is crucial in cell survival and immune response.[5]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. CN101050226A - Method for separating derivative of vitexin - Google Patents [patents.google.com]

- 4. Validation and application by HPLC for simultaneous determination of vitexin-2″-O-glucoside, vitexin-2″-O-rhamnoside, rutin, vitexin, and hyperoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vitexin-2-O-rhamnoside improves immunosuppression, oxidative stress, and phosphorylation of PI3K/Akt signal pathway in cyclophosphamide treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

"Vitexin-2''-O-rhamnoside structure elucidation and characterization"

An In-depth Technical Guide to the Structure Elucidation and Characterization of Vitexin-2''-O-rhamnoside

Introduction

This compound is a naturally occurring flavonoid C-glycoside found in various medicinal plants, including species of Crataegus (hawthorn), Passiflora, and Allophylus edulis.[1][2] As a derivative of apigenin (B1666066), it belongs to the flavone (B191248) subclass of flavonoids. This compound, also known as 2''-O-Rhamnosylvitexin, is recognized for a range of biological and pharmacological activities, including antioxidant, anti-inflammatory, cardioprotective, and immunomodulatory effects.[3][4][5][6] Its unique structure, featuring a rhamnose moiety attached to the C-2'' position of the glucose unit, which is itself C-glycosidically linked to the apigenin core at the C-8 position, contributes to its distinct chemical properties and biological functions.[4][7]

This technical guide provides a comprehensive overview of the structure elucidation and characterization of this compound, detailing the spectroscopic data, experimental protocols, and biological activities relevant to researchers in natural product chemistry, pharmacology, and drug development.

Structure Elucidation

The definitive identification of this compound's structure relies on a combination of modern spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

References

- 1. This compound | CAS:64820-99-1 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Vitexin-2-O-rhamnoside | 64820-99-1 | OV08033 | Biosynth [biosynth.com]

- 5. selleckchem.com [selleckchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. NP-MRD: Showing NP-Card for Vitexin 2''-O-rhamnoside (NP0044061) [np-mrd.org]

The Biosynthesis of Vitexin-2''-O-rhamnoside in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Vitexin-2''-O-rhamnoside, a significant C-glycosylflavonoid found in various medicinal and agricultural plants, including oats (Avena sativa) and hawthorn (Crataegus species). The document details the enzymatic steps from primary metabolism to the final decorated flavonoid, presents quantitative data from related enzymatic studies, outlines detailed experimental protocols for enzyme characterization, and uses pathway and workflow diagrams for enhanced clarity.

Overview of the Biosynthetic Pathway

The formation of this compound is a multi-step process that builds upon the general phenylpropanoid and flavonoid biosynthesis pathways. The synthesis can be conceptually divided into two major stages:

-

Stage 1: Formation of the Vitexin (B1683572) Core: The synthesis of the apigenin-8-C-glucoside backbone, known as vitexin. This involves the creation of a flavanone (B1672756) intermediate, which is then C-glycosylated and dehydrated.

-

Stage 2: O-Rhamnosylation of Vitexin: The terminal step, where a rhamnose moiety is attached to the 2''-hydroxyl group of the C-linked glucose on the vitexin molecule.

Stage 1: Biosynthesis of the Vitexin (Apigenin-8-C-glucoside) Core

The biosynthesis of C-glycosylflavones like vitexin diverges from the pathway for O-glycosylflavones. Instead of forming the flavone (B191248) aglycone first, C-glycosylation occurs on a 2-hydroxyflavanone (B13135356) intermediate.[1][2]

The pathway begins with the amino acid L-Phenylalanine, a product of the shikimic acid pathway.[3]

-

General Phenylpropanoid Pathway: L-Phenylalanine is converted to 4-coumaroyl-CoA through the sequential action of three core enzymes: Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), and 4-Coumaroyl-CoA ligase (4CL).

-

Chalcone (B49325) Synthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

-

Flavanone Formation: Chalcone isomerase (CHI) rapidly catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a key flavanone intermediate.[4]

-

2-Hydroxylation: This is the crucial branch point for C-glycosylflavone synthesis. A cytochrome P450 enzyme, flavanone 2-hydroxylase (F2H), hydroxylates naringenin to produce 2-hydroxynaringenin.[2][3] In rice, this enzyme is identified as CYP93G2.[2][3] The resulting 2-hydroxyflavanone exists in equilibrium with its open-chain dibenzoylmethane (B1670423) tautomer.[3][4]

-

C-Glucosylation: A C-glucosyltransferase (CGT) utilizes UDP-glucose as a sugar donor to attach a glucose moiety to the 2-hydroxynaringenin, forming 2-hydroxynaringenin-C-glucoside (vitexin precursor).[3][4]

-

Dehydration: In the final step of vitexin formation, a dehydratase enzyme selectively converts the 2-hydroxyflavanone-C-glucoside into the stable flavone C-glucoside, vitexin (apigenin-8-C-glucoside).[3][4]

Stage 2: O-Rhamnosylation of Vitexin

The terminal step in the pathway is the attachment of a rhamnose sugar to the vitexin core. This reaction is catalyzed by a specific O-glycosyltransferase.

-

UDP-Rhamnose Synthesis: The sugar donor, UDP-L-rhamnose, is synthesized from UDP-D-glucose in plants by UDP-rhamnose synthases (RHMs).[5]

-

Rhamnosylation: A specific rhamnosyltransferase, UDP-rhamnose:vitexin 2''-O-rhamnosyltransferase , catalyzes the transfer of the L-rhamnosyl group from UDP-L-rhamnose to the 2''-hydroxyl position of the glucose moiety on vitexin. This enzymatic activity has been identified in plants like oats (Avena sativa), although the specific enzyme has not been isolated and cloned.[3] The presence of downstream enzymes that use this compound as a substrate in oats provides strong evidence for this activity.[3]

The complete proposed pathway is illustrated in the diagram below.

Figure 1: Proposed biosynthesis pathway of this compound from L-Phenylalanine.

Quantitative Data

While kinetic data for the specific UDP-rhamnose:vitexin 2''-O-rhamnosyltransferase is not available in the reviewed literature, data from functionally related and well-characterized flavonoid glycosyltransferases can provide valuable insights into substrate affinities and reaction efficiencies.

Example Enzyme Kinetics of a Flavonoid Rhamnosyltransferase

The following table summarizes the kinetic properties of a purified rhamnosyltransferase from young pummelo (Citrus grandis) leaves, which catalyzes the rhamnosylation of flavanone-7-O-glucosides. This enzyme is functionally analogous to the one required for this compound synthesis.

| Substrate | Apparent K_m (µM) | Reference |

| UDP-rhamnose (with prunin (B191939) as acceptor) | 1.3 | [6] |

| UDP-rhamnose (with hesperetin-7-O-glucoside as acceptor) | 1.1 | [6] |

| Prunin (Naringenin-7-O-glucoside) | 2.4 | [6] |

| Hesperetin-7-O-glucoside | 41.5 | [6] |

| Table 1: Kinetic constants for UDP-rhamnose:flavanone-7-O-glucoside-2''-O-rhamnosyltransferase.[6] |

In Vitro Enzymatic Synthesis Yields for Vitexin Glycosides

The vitexin scaffold can be modified by various glycosyltransferases. The table below shows the product yields from the in vitro glycosylation of vitexin using enzymes from Bacillus species, demonstrating the feasibility of enzymatic modification of this C-glycoside. Note that this experiment produced vitexin glucosides, not the specific rhamnoside.

| Enzyme | Sugar Donor | Product(s) | Yield (%) | Reference |

| BtGT_16345 | UDP-Glucose | Vitexin-4′-O-β-glucoside | 17.5 | [1][2] |

| Vitexin-5-O-β-glucoside | 18.6 | [1][2] | ||

| BsGT110 | UDP-Glucose | Vitexin-4′-O-β-glucoside | ~13 | [1] |

| BsUGT398 | UDP-Glucose | Vitexin-4′-O-β-glucoside | ~5 | [1] |

| BsUGT489 | UDP-Glucose | Vitexin-4′-O-β-glucoside | ~8 | [1] |

| Table 2: Product yields from in vitro enzymatic glucosylation of vitexin.[1][2] |

Experimental Protocols

The following section outlines a generalized, multi-step protocol for the purification and characterization of a plant-based flavonoid rhamnosyltransferase, based on methodologies reported for analogous enzymes.[6]

Protocol: Purification and Characterization of a Flavonoid Rhamnosyltransferase

1. Protein Extraction

-

Homogenize fresh, young plant tissue (e.g., leaves) in a cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM 2-mercaptoethanol, 1 mM EDTA, 5% glycerol, and 1% (w/v) polyvinylpyrrolidone).

-

Filter the homogenate through cheesecloth and centrifuge at low speed (e.g., 1,000 x g) to remove cell debris.

-

Perform a high-speed centrifugation (e.g., 100,000 x g) on the supernatant to pellet the microsomal fraction, which contains membrane-bound enzymes like glycosyltransferases.

-

Resuspend the microsomal pellet in a suitable buffer for purification.

2. Enzyme Purification (Column Chromatography)

-

Step A: Gel Filtration: Load the resuspended microsomal fraction onto a gel filtration column (e.g., Sephacryl S-200) to separate proteins based on size. Collect fractions and assay for rhamnosyltransferase activity.

-

Step B: Affinity Chromatography: Pool the active fractions and apply them to an affinity column (e.g., reactive green 19-agarose). Wash the column extensively, then elute the target enzyme using a competitive inhibitor or a pulse of one of the substrates (e.g., the flavonoid acceptor followed by UDP).[6]

-

Step C: Ion-Exchange Chromatography: As a final polishing step, apply the active fractions from the affinity column to a high-resolution anion-exchange column (e.g., Mono-Q). Elute the proteins using a linear salt gradient (e.g., 0-1 M KCl). Collect fractions and identify those with the highest specific activity.

3. Enzyme Activity Assay

-

Prepare a reaction mixture containing:

-

Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Acceptor substrate (e.g., 10 µM Vitexin)

-

Sugar donor (e.g., 5 µM UDP-[¹⁴C]rhamnose for radiometric detection)

-

Purified enzyme fraction

-

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of methanol (B129727) or by boiling.

-

Centrifuge to pellet precipitated protein before analysis.

4. Product Identification and Quantification

-

Analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column.

-

Use a suitable gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to separate the substrate (Vitexin) from the product (this compound).

-

Detect the compounds using a UV-Vis detector (e.g., at 340 nm) and, if using a radiolabeled donor, a flow-scintillation counter.

-

Confirm the identity of the product by co-elution with an authentic standard and/or by collecting the HPLC peak for analysis by LC-MS and NMR.

Figure 2: Experimental workflow for the purification and characterization of a plant rhamnosyltransferase.

References

- 1. mdpi.com [mdpi.com]

- 2. Enzymatic synthesis of vitexin glycosides and their activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitexin 2"-O-rhamnoside 7-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Research Portal [weizmann.esploro.exlibrisgroup.com]

Vitexin-2''-O-rhamnoside: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin-2''-O-rhamnoside is a naturally occurring flavonoid glycoside found in a variety of medicinal plants, including hawthorn (Crataegus species) and Vitex species.[1][2] As a derivative of the apigenin (B1666066) flavone, vitexin, this compound has garnered significant scientific interest for its diverse pharmacological properties.[3][4] This technical guide provides an in-depth overview of the reported biological activities of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 64820-99-1 | [5] |

| Molecular Formula | C27H30O14 | [1] |

| Molecular Weight | 578.52 g/mol | [1] |

| Appearance | Light yellow powder | [5] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [6] |

| Synonyms | 2''-O-rhamnopyranosylvitexin, Apigenin-8-C-(2''-O-rhamnosyl)glucoside | [7][8] |

Biological Activities of this compound

This compound has been demonstrated to possess a wide range of biological activities, including anticancer, immunomodulatory, antioxidant, and anti-inflammatory effects. The following sections detail the quantitative data associated with these activities.

Anticancer Activity

This compound has shown promising antiproliferative effects in various cancer cell lines.

| Cell Line | Assay | Endpoint | Result | Reference |

| MCF-7 (Human breast adenocarcinoma) | DNA synthesis inhibition | IC50 | 17.5 μM | [9] |

| HepG2 (Human liver carcinoma) | Not specified | Not specified | Antiproliferative activity observed for the related compound vitexin-2-O-xyloside | [5] |

| CaCo-2 (Human colorectal adenocarcinoma) | Not specified | Not specified | Antiproliferative activity observed for the related compound vitexin-2-O-xyloside | [5] |

Immunomodulatory Activity

In a murine model of cyclophosphamide-induced immunosuppression, oral administration of this compound demonstrated significant immunomodulatory effects.

| Model | Dosage | Duration | Key Findings | Reference |

| Cyclophosphamide-treated BALB/c mice | 50-200 mg/kg (i.g.) | 14 days | - Improved spleen and thymus indices- Restored peripheral blood cell levels- Promoted T and B lymphocyte proliferation- Enhanced NK and CTL cell activities- Increased secretion of IFN-γ, IL-2, IL-6, and IL-12 | [10] |

Antioxidant and Cytoprotective Activities

This compound exhibits antioxidant properties and protects cells from oxidative stress-induced damage.

| Assay/Model | Concentration | Duration | Key Findings | Reference |

| DPPH radical scavenging assay | Not specified | Not specified | High E1/2 value (620 mV), suggesting weaker activity compared to other tested flavonoids. | |

| H2O2-induced injury in human adipose-derived stem cells (hADSCs) | 62.5 μM | 24 h | - Alleviated morphological deterioration and nuclear condensation- Reduced the percentage of apoptotic/necrotic cells- Decreased intracellular caspase-3 activity | [9] |

| hADSC viability | 62.5 μM | 24, 48, 72 h | - Increased cell viability to 106.93% (24h), 124.24% (48h), and 127.08% (72h) | [9] |

| hADSC cytotoxicity | Up to 250 μM | Not specified | No cytotoxic effect observed | [9] |

Signaling Pathways Modulated by this compound

The biological activities of this compound are mediated through its interaction with several key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

A crucial pathway involved in cell survival, proliferation, and differentiation. This compound has been shown to activate this pathway, contributing to its immunomodulatory and cytoprotective effects.[9][10]

Caption: Activation of the PI3K/Akt signaling pathway by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. While direct evidence for this compound is emerging, its parent compound, vitexin, is a known inhibitor of this pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. mjms.usm.my [mjms.usm.my]

- 7. scienceopen.com [scienceopen.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Capacity of Vitexin-2''-O-rhamnoside: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin-2''-O-rhamnoside is a flavonoid glycoside, a class of natural compounds widely distributed in the plant kingdom, found in species such as hawthorn (Crataegus spp.), star anise (Illicium verum), and passion flower (Passiflora spp.).[1][2] As a derivative of apigenin, this molecule has garnered significant attention for its potential therapeutic properties, particularly its antioxidant effects. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is a key pathogenic factor in numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.

This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of this compound. It summarizes key quantitative data, details the molecular mechanisms of action, and presents standardized experimental protocols for assessing its antioxidant potential, aiming to support further research and drug development initiatives.

Quantitative Assessment of Antioxidant Capacity

The antioxidant activity of a compound is often quantified by its ability to scavenge synthetic free radicals in various chemical assays. The half-maximal inhibitory concentration (IC50) is a critical metric, representing the concentration of an antioxidant required to scavenge 50% of the initial free radicals.

A study on Apigenin-8-C-(α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside), another name for this compound, provided specific values for its radical-scavenging activity. The results from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are presented below.

| Assay | IC50 (µg/mL) | Trolox Equivalent Antioxidant Capacity (TEAC) (µmol Trolox/mg) |

| DPPH• Assay | 7.528 | 108.7 |

| ABTS•+ Assay | 379.7 | 564.67 |

Data sourced from a study on Apigenin-8-C-(α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside) isolated from Alchornea coelophylla leaf extract.

These results indicate that this compound possesses potent direct radical-scavenging properties in vitro.

Mechanisms of Antioxidant Action

The antioxidant effect of this compound and related flavonoids is multifaceted, involving both direct and indirect mechanisms.

Direct Scavenging: As demonstrated by the quantitative data, this compound can directly neutralize free radicals by donating a hydrogen atom or an electron, thereby stabilizing the reactive species.[1][3] This is a primary mechanism evaluated in DPPH and ABTS assays.

Indirect Cellular Mechanisms: Beyond direct scavenging, this compound exerts its antioxidant effects by modulating key cellular signaling pathways that enhance the endogenous antioxidant defense system and suppress inflammatory responses.[4][5]

-

Activation of the Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[6][7] Under conditions of oxidative stress, flavonoids like this compound can promote the dissociation of Nrf2 from its inhibitor, Keap1.[8] Freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes.[8][9] This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[4][10]

-

Inhibition of Pro-inflammatory Pathways: Oxidative stress is intrinsically linked to inflammation. Vitexin and its derivatives have been shown to inhibit the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation.[1] By suppressing NF-κB activation, this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and various interleukins (ILs), mitigating inflammation-driven oxidative damage.[4][10]

Detailed Experimental Protocols

Reproducible and standardized protocols are essential for the accurate assessment of antioxidant capacity. Below are detailed methodologies for three common in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[11][12]

-

Reagents & Materials:

-

DPPH stock solution (e.g., 0.1 mM in methanol (B129727) or ethanol).[11]

-

Test compound (this compound) dissolved in a suitable solvent to create a stock solution.

-

Positive control (e.g., Ascorbic acid, Trolox).[12]

-

Methanol or ethanol (B145695) (spectrophotometric grade).

-

96-well microplate.

-

Microplate spectrophotometer.

-

-

Procedure:

-

Prepare a fresh DPPH working solution and protect it from light. The absorbance at 517 nm should be approximately 1.0.[12]

-

Prepare serial dilutions of the test compound and positive control in the microplate.[13]

-

Add a fixed volume of the DPPH working solution to each well containing the sample, control, or solvent blank.[11]

-

Mix thoroughly and incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[13][14]

-

Measure the absorbance of each well at 517 nm.[15]

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the test sample.[12] The IC50 value is determined by plotting the % inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[16]

-

Reagents & Materials:

-

Procedure:

-

Generate the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[14][17]

-

Dilute the ABTS•+ stock solution with a suitable solvent (e.g., methanol) to obtain a working solution with an absorbance of 0.70 ± 0.02 at 734 nm.[15]

-

Add a small volume of the test sample dilutions to a fixed volume of the ABTS•+ working solution.[14]

-

Incubate for a specified time (e.g., 30 minutes) in the dark.[14]

-

Measure the absorbance at 734 nm.[16]

-

-

Calculation: The scavenging percentage is calculated similarly to the DPPH assay.[14] Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a standard curve prepared with Trolox.[16]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[18]

-

Reagents & Materials:

-

FRAP Reagent: Prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM in water) in a 10:1:1 (v/v/v) ratio.[19]

-

Test compound.

-

Standard (e.g., Ferrous sulfate (B86663) (FeSO₄) or Trolox).[20]

-

96-well microplate and spectrophotometer.

-

-

Procedure:

-

Warm the freshly prepared FRAP reagent to 37°C.[21]

-

Add a small volume of the sample, standard, or blank to a fixed volume of the FRAP reagent in the microplate wells.

-

Incubate the plate (e.g., for up to 60 minutes at 37°C).[21]

-

Measure the absorbance of the blue-colored complex at approximately 593 nm.[19]

-

-

Calculation: A standard curve is generated by plotting the absorbance of the ferrous standards against their concentrations. The FRAP value of the sample is then calculated from this curve and is typically expressed as µM Fe(II) equivalents.

Conclusion and Future Directions

In vitro evidence strongly supports that this compound is a potent antioxidant. Its activity stems from both direct free radical scavenging and the modulation of crucial cellular defense pathways, such as the Nrf2 and NF-κB signaling cascades. The quantitative data available highlight its efficacy in chemical-based assays.

For drug development professionals, this compound represents a promising lead compound for conditions rooted in oxidative stress and inflammation. Future research should focus on:

-

Expanding the in vitro assessment to include a wider range of antioxidant assays (e.g., ORAC, HORAC) to provide a more complete profile.

-

Investigating its effects in cell-based models of oxidative stress to confirm its cytoprotective mechanisms.

-

Conducting in vivo studies to evaluate its bioavailability, pharmacokinetics, and efficacy in disease models.

-

Exploring structure-activity relationships among Vitexin derivatives to potentially identify or synthesize analogues with enhanced antioxidant potency.

References

- 1. What is the mechanism of Vitexin? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. benchchem.com [benchchem.com]

- 13. marinebiology.pt [marinebiology.pt]

- 14. ijpsonline.com [ijpsonline.com]

- 15. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. cellbiolabs.com [cellbiolabs.com]

- 19. cosmobiousa.com [cosmobiousa.com]

- 20. zen-bio.com [zen-bio.com]

- 21. assaygenie.com [assaygenie.com]

The Anti-Inflammatory Mechanisms of Vitexin-2''-O-rhamnoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexin-2''-O-rhamnoside, a flavonoid glycoside found in various medicinal plants, has demonstrated significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying its anti-inflammatory effects. It details the compound's impact on key signaling pathways, including NF-κB, MAPK, and PI3K/Akt, and its role as a potent antioxidant. This document summarizes quantitative data on its inhibitory effects on pro-inflammatory mediators and provides detailed experimental protocols for the key assays cited. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mode of action, offering valuable insights for researchers and professionals in drug development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to the pathogenesis of numerous diseases, including cardiovascular diseases, diabetes, and cancer.[1] this compound is a naturally occurring flavonoid glycoside that has garnered interest for its potential therapeutic benefits, which are attributed to its antioxidative and anti-inflammatory properties.[1][2] This guide will delve into the core anti-inflammatory mechanisms of this compound.

Core Anti-Inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways and reducing oxidative stress.

Modulation of Pro-inflammatory Cytokines and Enzymes

This compound has been shown to suppress the secretion and expression of several pro-inflammatory cytokines and enzymes.[3][4] In both in vivo and in vitro models, treatment with this compound led to a reduction in the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4] It also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory cascade.[5][6]

Regulation of Key Signaling Pathways

Several key intracellular signaling pathways are pivotal in the inflammatory response. This compound has been found to modulate these pathways to exert its anti-inflammatory effects.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7] this compound has been shown to inhibit the activation of NF-κB.[5] This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[5][7]

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes p38, JNK, and ERK, plays a crucial role in the production of inflammatory mediators.[8] Vitexin and its derivatives have been demonstrated to inhibit the phosphorylation of these MAPK proteins, thereby suppressing the downstream inflammatory response.[8][9]

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is involved in cell survival and proliferation and has been implicated in inflammatory processes. This compound has been shown to increase the phosphorylation levels of PI3K/Akt, a mechanism that can contribute to its immunomodulatory and protective effects.[10][11][12]

Antioxidant Activity

Oxidative stress is intricately linked with inflammation. This compound exhibits potent antioxidant activity by scavenging free radicals and enhancing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[5][6][13] By mitigating oxidative stress, it reduces a key driver of the inflammatory process.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory and related activities of this compound and its aglycone, vitexin.

| Compound | Assay | Target | Result | Reference |

| This compound | Lipase Inhibitory Assay | Lipase | IC50: 114.49 μM | [3][4] |

| Vitexin-2''-O-glucoside | Lipase Inhibitory Assay | Lipase | IC50: 131.48 μM | [3][4] |

| Vitexin | DNA Synthesis Inhibition | MCF-7 cells | IC50: 17.5 μM | [10][14] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

In Vitro Anti-Inflammatory Assays

-

Cell Culture and Treatment: RAW 264.7 macrophage cells are commonly used.[15] Cells are cultured in DMEM supplemented with 10% FBS and antibiotics. To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS). Test compounds, such as this compound, are added at various concentrations prior to or concurrently with LPS stimulation.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Nitric Oxide (NO) Assay: The production of nitric oxide, a product of iNOS activity, is measured using the Griess reagent.

-

Western Blot Analysis: To assess the effect on signaling pathways, cells are lysed, and protein expression levels of key signaling molecules (e.g., phosphorylated and total p65, p38, JNK, ERK, Akt) are determined by Western blotting using specific antibodies.

In Vivo Anti-Inflammatory Models

-

Animal Models: Male Wistar or Sprague-Dawley rats, or BALB/c mice are frequently used.[12][16] Animals are housed in controlled environments.

-

Carrageenan-Induced Paw Edema: This is a common model for acute inflammation. Paw edema is induced by subplantar injection of carrageenan. This compound is typically administered orally or intraperitoneally prior to carrageenan injection. Paw volume is measured at various time points using a plethysmometer.

-

LPS-Induced Acute Lung Injury (ALI): ALI is induced by intratracheal instillation of LPS in mice.[17][18] Vitexin is administered, often intraperitoneally, before the LPS challenge.[17][18] Bronchoalveolar lavage fluid is collected to measure inflammatory cell infiltration and cytokine levels.[17][18] Lung tissue is harvested for histological analysis and to measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.[4]

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Caption: Overview of signaling pathways modulated by this compound.

Experimental Workflow

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Conclusion

This compound demonstrates significant anti-inflammatory potential through its ability to modulate multiple key signaling pathways, including NF-κB and MAPKs, and through its potent antioxidant effects. The data presented in this guide underscore its capacity to inhibit the production of pro-inflammatory mediators. The detailed experimental protocols and visual diagrams provide a solid foundation for further research and development of this compound as a potential therapeutic agent for inflammatory diseases. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

- 1. Vitexin-2-O-rhamnoside | 64820-99-1 | OV08033 | Biosynth [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. Multitargeted Effects of Vitexin and Isovitexin on Diabetes Mellitus and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. mjms.usm.my [mjms.usm.my]

- 7. phytopharmajournal.com [phytopharmajournal.com]

- 8. scispace.com [scispace.com]

- 9. Dietary Flavonoids Vitexin and Isovitexin: New Insights into Their Functional Roles in Human Health and Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Analysis of Secretory Structures, Chemical Composition, and Anti-Inflammatory Properties of Allophylus edulis (A. St.-Hil., A. Juss. & Cambess.) Radlk Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vitexin-2-O-rhamnoside improves immunosuppression, oxidative stress, and phosphorylation of PI3K/Akt signal pathway in cyclophosphamide treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. Chemical Characterization of Flowers and Leaf Extracts Obtained from Turnera subulata and Their Immunomodulatory Effect on LPS-Activated RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Vitexin attenuates lipopolysaccharide-induced acute lung injury by controlling the Nrf2 pathway | PLOS One [journals.plos.org]

- 18. Vitexin attenuates lipopolysaccharide-induced acute lung injury by controlling the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

"physical and chemical properties of Vitexin-2''-O-rhamnoside"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexin-2''-O-rhamnoside, a flavonoid glycoside found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and insights into its biological functions and associated signaling pathways. The information is presented to support further research and development of this promising natural compound.

Chemical and Physical Properties

This compound, also known as Apigenin-8-C-glucoside-2''-rhamnoside, is a complex natural molecule with the chemical formula C27H30O14.[1][][3] Its structure consists of the flavone (B191248) apigenin, C-glycosidically linked to a glucose molecule, which is further O-glycosidically linked to a rhamnose moiety. This unique structure contributes to its specific physical and chemical characteristics.

General Properties

A summary of the key physical and chemical properties of this compound is presented in the table below, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C27H30O14 | [1][][3] |

| Molecular Weight | 578.52 g/mol | [1][][3][4] |

| Appearance | Yellow crystalline powder | [5][6] |

| Melting Point | 209-219 °C | [7] |

| 215 °C | [][8] | |

| Boiling Point | 898.8 ± 65.0 °C at 760 mmHg | [][9] |

| Density | 1.7 ± 0.1 g/cm³ | [] |

| 1.74 ± 0.1 g/ml | [8] | |

| LogP (o/w) | -0.9 | [1] |

| 1.860 (est) | [6][9] | |

| Purity | ≥90% (HPLC) | [5] |

| ≥95% | [10] | |

| ≥98% | [3] | |

| 99.93% | [4] |

Solubility

The solubility of this compound is a critical factor for its extraction, formulation, and biological activity. It is generally soluble in polar organic solvents and sparingly soluble in aqueous solutions.[10][11]

| Solvent | Solubility | Source(s) |

| Methanol | Soluble | [4][6] |

| Ethanol (B145695) | 91 mg/mL (157.3 mM) | [4] |

| Pyridine | Soluble | [4] |

| DMSO | ~15 mg/mL | [10][12] |

| Dimethylformamide (DMF) | ~10 mg/mL | [10][12] |

| Water | Slightly soluble | [6] |

| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [10][12] |

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques.

UV-Vis Spectroscopy

The ultraviolet-visible spectrum of this compound exhibits characteristic absorption maxima.

| λmax (nm) | Source(s) |

| 215, 271, 332 | [10][12] |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule. Key absorption peaks for this compound have been reported.[13]

| Wavenumber (cm⁻¹) | Bond Vibration |

| 3273.2 | C-H bond stretching |

| 2925.5 | Antisymmetric stretching vibration of the methylene (B1212753) C-H bond |

| 1599 | C-C stretching |

| 1021.9 | C-O bond stretching |

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound.

| Technique | Ion Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Source(s) |

| ESI-MS/MS | Positive | 579.1708 [M+H]⁺ | 433.1, 415.1, 313.1 | [1] |

| ESI-MS/MS | Negative | 577.1563 [M-H]⁻ | 413, 293, 457.1 | [1] |

| UPLC-ESI-MS/MS | Positive | 579 | 433 | [14] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the detailed structural analysis of this compound. While a complete, assigned dataset is not available in a single public source, various studies have utilized ¹H and ¹³C NMR for its characterization.[15][16]

Experimental Protocols

This section outlines methodologies for the isolation, purification, and analysis of this compound.

Isolation and Purification from Plant Material

This compound is commonly isolated from the leaves of Crataegus species (hawthorn).[][17]

Caption: General workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: Powdered plant material (e.g., hawthorn leaves) is extracted using a suitable solvent system, such as 60% ethanol, often with the aid of heating or microwave assistance to improve efficiency.[13][18]

-

Initial Purification: The crude extract is subjected to macroporous resin chromatography. The column is washed to remove impurities, and the flavonoids are then eluted with an ethanol gradient.[13][17] The HPD-400 resin has shown good adsorption and desorption capacities for this purpose.[17]

-

Final Purification: The enriched fractions are further purified using semi-preparative high-performance liquid chromatography (HPLC) with a C18 column to yield highly pure this compound.[13]

Quantification in Biological Samples (Rat Plasma)

A rapid and sensitive UPLC-ESI-MS/MS method has been developed for the pharmacokinetic study of this compound in rat plasma.[14]

Caption: Workflow for the quantification of this compound in rat plasma.

Methodology:

-

Sample Preparation: Proteins in the plasma sample are precipitated by adding methanol. The mixture is then centrifuged, and the supernatant is collected for analysis.[14]

-

Chromatographic Separation: The separation is performed on a UPLC system equipped with a C18 column using a gradient elution with a mobile phase of acetonitrile (B52724) and water (containing 0.1% formic acid).[14]

-

Mass Spectrometric Detection: Detection is carried out using an electrospray ionization (ESI) source in positive ion mode with multiple reaction monitoring (MRM). The transition m/z 579 → 433 is monitored for quantification.[14]

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and immunomodulatory effects.[11][19][20] It has been shown to protect against oxidative stress and modulate immune responses.[][21]

PI3K/Akt Signaling Pathway Modulation

One of the key mechanisms of action for this compound involves the modulation of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and apoptosis.[20] In studies with cyclophosphamide-treated mice, this compound was found to improve immunosuppression by increasing the phosphorylation levels of PI3K and Akt.[20][22]

Caption: this compound's modulation of the PI3K/Akt signaling pathway.

This activation of the PI3K/Akt pathway leads to the inhibition of apoptosis and the promotion of cell survival and enhanced immune function.[20]

Antioxidant and Anti-apoptotic Effects

This compound has demonstrated protective effects against hydrogen peroxide (H₂O₂)-mediated oxidative stress and apoptosis in human adipose-derived stem cells.[21] It has been shown to ameliorate toxicity, reduce nuclear condensation, and decrease caspase-3 activity.[21]

Conclusion

This compound is a flavonoid glycoside with well-characterized physical and chemical properties and significant therapeutic potential. The experimental protocols for its isolation, purification, and analysis are well-established, facilitating further research. Its ability to modulate key signaling pathways, such as the PI3K/Akt pathway, underscores its potential for development as a therapeutic agent for conditions involving oxidative stress and immune dysregulation. This guide provides a solid foundation for scientists and researchers to explore the full potential of this valuable natural compound.

References

- 1. This compound | C27H30O14 | CID 20055288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Vitexin-2"-O-rhamnoside | TargetMol [targetmol.com]

- 5. markherb.com [markherb.com]

- 6. Vitexin-2-O-rhamnoside | 64820-99-1 [chemicalbook.com]

- 7. 64820-99-1 Vitexin-2-O-rhamnoside AKSci X1248 [aksci.com]

- 8. bioeco.alfa-chemistry.com [bioeco.alfa-chemistry.com]

- 9. China Vitexin-2-O-rhamnoside Manufacturers Suppliers Factory - Buy Vitexin-2-O-rhamnoside [runyuherb.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. CAS 64820-99-1: Vitexin 2′′-O-rhamnoside | CymitQuimica [cymitquimica.com]

- 12. Vitexin 2-O-rhamnoside | CAS 64820-99-1 | Cayman Chemical | Biomol.com [biomol.com]

- 13. Encapsulation of vitexin-rhamnoside based on zein/pectin nanoparticles improved its stability and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of this compound in rat plasma by ultra-performance liquid chromatography electrospray ionization tandem mass spectrometry and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Vitexin-2-O-rhamnoside(64820-99-1) 1H NMR spectrum [chemicalbook.com]

- 16. NP-MRD: Showing NP-Card for Vitexin 2''-O-rhamnoside (NP0044061) [np-mrd.org]

- 17. Separation of vitexin-4″-O-glucoside and vitexin-2″-O-rhamnoside from hawthorn leaves extracts using macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jstage.jst.go.jp [jstage.jst.go.jp]

- 19. Vitexin-2-O-rhamnoside | 64820-99-1 | OV08033 | Biosynth [biosynth.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. This compound | CAS:64820-99-1 | Manufacturer ChemFaces [chemfaces.com]

- 22. Vitexin-2-O-rhamnoside improves immunosuppression, oxidative stress, and phosphorylation of PI3K/Akt signal pathway in cyclophosphamide treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Vitexin-2''-O-rhamnoside: A Multifaceted Flavonoid Glycoside in Traditional Chinese Medicine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Vitexin-2''-O-rhamnoside (VOR), a naturally occurring flavonoid glycoside, is a significant bioactive constituent found in several plants utilized in Traditional Chinese Medicine (TCM). Structurally, it is characterized by a vitexin (B1683572) backbone linked to a rhamnose sugar moiety at the 2''-position.[1] This compound has garnered considerable scientific interest due to its wide array of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, cardioprotective, and neuroprotective effects.[1][2][3][4] In TCM, plants rich in VOR, such as Hawthorn (Crataegus pinnatifida), have been traditionally used to improve digestion, promote cardiovascular health, and for their immune-boosting properties.[4][5][6][7] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its quantitative data, experimental protocols, and underlying molecular mechanisms, to support further research and drug development endeavors.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data related to the bioactivity and pharmacokinetics of this compound from various preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Effect | Value | Reference |

| IC50 | MCF-7 (Human breast cancer) | Inhibition of DNA synthesis | 17.5 μM | [3][8] |

| Concentration | Human adipose-derived stem cells (hADSCs) | Alleviation of H₂O₂-induced morphological deterioration and nuclear condensation | 62.5 μM (for 24h) | [8] |

| Concentration | hADSCs | No cytotoxic effect | Up to 250 μM | [8][9] |

| Concentration | Human umbilical vein endothelial cells (ECV304) | Improved cell viability | 15.6-125 μM (for 1h) | [8] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Administration Route | Duration | Effect | Reference |

| Cyclophosphamide-treated mice | 50-200 mg/kg | Intragastric (i.g.) | 14 days | Improved immunosuppression, oxidative stress, and phosphorylation of PI3K/Akt | [8] |

| Kunming mice | 30 mg/kg | Oral (p.o.) | Single dose | Pharmacokinetic studies | [10] |

Table 3: Pharmacokinetic Parameters of this compound

| Animal Model | Administration Route | Dosage | Bioavailability | Key Findings | Reference |

| Rats | Oral (p.o.) | 30 mg/kg | Low | Bioavailability is significantly increased with co-administration of Verapamil or high-concentration bile salts. | [8] |

| Mice | Oral (p.o.) & Intravenous (i.v.) | 30 mg/kg | - | Primarily excreted as the prototype through biliary and renal routes with a significant first-pass effect after oral administration. | [8] |

| Rats | - | - | 4.89% (absolute) | Low bioavailability is attributed to poor intestinal absorption and extensive first-pass metabolism. | [9][11] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for the replication and extension of these studies.

Extraction and Quantification of this compound from Plant Material

A validated High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of VOR in plant extracts.

-

Sample Preparation :

-

Prepare a water infusion of the plant material (e.g., 10% w/v).

-

Lyophilize the infusion to obtain a dry extract.

-

Store the lyophilized extract in amber vials at -20°C.

-

For analysis, dissolve the extract in a suitable solvent like methanol.[12]

-

-

HPLC-DAD-UV Method :

-

Chromatograph : Shimadzu Class-VP liquid phase chromatograph.

-

Column : Ascentis-phenyl supelco column (250 mm x 4.6 mm i.d. x 5 µm).

-

Mobile Phase : A gradient elution of ultrapure water (pH = 3.0, Solvent A) and acetonitrile (B52724) (Solvent B).

-

Flow Rate : 1.4 mL/min.

-

Detection : UV detection at 340 nm.

-

Validation Parameters : The method should be validated for linearity, precision, accuracy, limits of detection (LOD), and limits of quantification (LOQ). For instance, one study reported an LOD of 100 ng/mL and an LOQ of 200 ng/mL.

-

In Vitro Anti-apoptotic and Antioxidant Activity in hADSCs

This protocol assesses the protective effects of VOR against oxidative stress-induced apoptosis in human adipose-derived stem cells (hADSCs).

-

Cell Culture :

-

Assessment of Apoptosis and Toxicity :

In Vivo Immunomodulatory and Antioxidant Effects

This animal study protocol investigates the ability of VOR to mitigate immunosuppression and oxidative stress.

-

Animal Model :

-

Use a model of immunosuppression, for example, by treating mice with cyclophosphamide (B585).[8]

-

Administer this compound orally (e.g., 50-200 mg/kg) for a specified period (e.g., 14 days).[8]

-

-

Evaluation of Immunomodulatory Effects :

-

Organ Indices : Measure the weight of the spleen and thymus.[13]

-

Peripheral Blood Analysis : Perform complete blood counts.[13]

-

Lymphocyte Proliferation : Assess the proliferation of T and B lymphocytes.[13]

-

Cytokine Levels : Measure the secretion and mRNA expression of cytokines such as IFN-γ, IL-2, IL-6, and IL-12.[8][13]

-

-

Assessment of Antioxidant Status :

-

SOD Activity : Measure the activity of superoxide (B77818) dismutase (SOD) in relevant tissues.[8]

-

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse pharmacological effects by modulating several key signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is central to cell survival, proliferation, and apoptosis. VOR has been shown to activate this pathway, leading to downstream protective effects.

Caption: VOR activates the PI3K/Akt pathway, promoting cell survival.

This activation leads to the phosphorylation and activation of Akt, which in turn inhibits pro-apoptotic proteins like caspase-3, thereby suppressing apoptosis and promoting cell survival.[8] This mechanism is particularly relevant to its protective effects against oxidative stress-induced cell death.[8]

Anticancer Mechanism

In cancer cells, VOR has been shown to inhibit DNA synthesis, suggesting a direct antiproliferative effect.[3][8] While the precise upstream targets are still under investigation, the inhibition of DNA synthesis is a key mechanism in its anticancer activity.

Caption: VOR inhibits DNA synthesis in MCF-7 breast cancer cells.

Experimental Workflow for Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of VOR is critical for its development as a therapeutic agent. The following diagram illustrates a typical workflow for preclinical pharmacokinetic studies.

Caption: Workflow for in vivo pharmacokinetic analysis of VOR.

Conclusion and Future Directions

This compound is a promising natural compound with a strong foundation in traditional medicinal use and a growing body of scientific evidence supporting its therapeutic potential. Its multifaceted pharmacological activities, mediated through pathways like PI3K/Akt, make it a compelling candidate for further investigation in the context of cardiovascular diseases, immune-related disorders, and cancer.[8] However, its low oral bioavailability presents a significant challenge for clinical translation.[1][9][11]

Future research should focus on:

-

Enhancing Bioavailability : Investigating novel drug delivery systems, such as nanoformulations, or co-administration with bioavailability enhancers to improve its therapeutic efficacy.

-

Elucidating Molecular Targets : Utilizing advanced techniques like proteomics and transcriptomics to identify the direct molecular targets of VOR and further unravel its mechanisms of action.

-

Clinical Evaluation : Designing and conducting well-controlled clinical trials to validate the preclinical findings and assess the safety and efficacy of this compound in human populations for its traditionally claimed and newly discovered therapeutic benefits.

By addressing these key areas, the full therapeutic potential of this important compound from the armamentarium of traditional Chinese medicine can be realized for the development of novel, effective, and safe therapeutic agents.

References

- 1. CAS 64820-99-1: Vitexin 2′′-O-rhamnoside | CymitQuimica [cymitquimica.com]

- 2. Vitexin-2-O-rhamnoside | 64820-99-1 | OV08033 | Biosynth [biosynth.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caringsunshine.com [caringsunshine.com]

- 5. selleckchem.com [selleckchem.com]

- 6. cimasci.com [cimasci.com]

- 7. plantaanalytica.com [plantaanalytica.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | CAS:64820-99-1 | Manufacturer ChemFaces [chemfaces.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Vitexin-2-O-rhamnoside improves immunosuppression, oxidative stress, and phosphorylation of PI3K/Akt signal pathway in cyclophosphamide treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Vitexin-2''-O-rhamnoside

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitexin-2''-O-rhamnoside is a C-glycosyl flavonoid found in various medicinal plants, including Hawthorn (Crataegus species) and Passionflower (Passiflora species).[1] It is recognized for its potential pharmacological activities, such as anti-inflammatory, antioxidant, and antiviral effects.[1] Accurate and precise quantification of this compound in plant extracts and pharmaceutical preparations is crucial for quality control, standardization, and pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, developed and validated according to ICH guidelines.[1]

Experimental Protocols

This section outlines the detailed methodologies for the quantification of this compound using HPLC.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV or DAD detector is suitable for this analysis. The following table summarizes the chromatographic conditions from various validated methods.

Table 1: HPLC Chromatographic Conditions

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Shim-pack VP-ODS C18 (250 mm x 4.6 mm, 5 µm)[2][3][4] | Ascentis-phenyl (250 mm x 4.6 mm, 5 µm) | Phenomenex Luna C18[1] |

| Mobile Phase | Isocratic: Tetrahydrofuran/Acetonitrile/0.05% Phosphoric acid (20:3:77, v/v/v)[2][3][4] | Gradient: Ultrapure water (pH 3.0) and Acetonitrile | Gradient: Solution A (Water with trifluoroacetic acid) and Solution B (Acetonitrile)[1] |

| Flow Rate | 1.0 mL/min[2][3][4] | 1.4 mL/min | Not Specified |

| Detection Wavelength | 360 nm[2][3][4] | 340 nm | 338 nm[1] |

| Column Temperature | Not Specified | 50°C | Not Specified |

| Injection Volume | Not Specified | 20 µL | Not Specified |

| Retention Time | 10.97 min[5] | 12.70 - 13.28 min | 30.42 min[1] |

| Total Analysis Time | 25 min[2][3][4] | 16 min | Not Specified |

Preparation of Standard Solutions

A stock solution of this compound is prepared by accurately weighing the reference standard and dissolving it in a suitable solvent, such as methanol, to a known concentration (e.g., 200 µg/mL). Working standard solutions are then prepared by serial dilution of the stock solution to create a calibration curve over a specific concentration range.

Sample Preparation

The sample preparation method will vary depending on the matrix.

-

Plant Material (e.g., Hawthorn leaves, Passionflower):

-

Dry the plant material (e.g., in an oven at 60°C for 24 hours).[5]

-

Grind the dried material into a fine powder.

-

Extract the powder using a suitable solvent. A common method is water infusion (10% w/v) or extraction with 50% ethanol.[1]

-

The extract can be lyophilized for storage and later reconstituted in a suitable solvent.

-

For cleaner samples, solid-phase extraction (SPE) can be employed for purification.[1]

-

Prior to injection, filter the final sample solution through a 0.45 µm syringe filter.

-

-

Pharmaceutical Preparations:

-

Grind tablets or dissolve the contents of capsules in a suitable solvent.

-

Follow a similar extraction and filtration procedure as described for plant materials.

-

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized below.

Table 2: Method Validation Parameters for this compound Quantification

| Parameter | Method 1 | Method 2 | Method 3 |

| Linearity Range (µg/mL) | 4.05 - 202.50[2][3][4] | 0.5 - 100 | Not Specified |

| Correlation Coefficient (r²) | > 0.998[2][3][4] | 0.9925 ± 0.0007 | > 0.999[1] |

| LOD (ng/mL) | 0.6 ng (on column)[2][3][4][5] | 100 | 20[1] |

| LOQ (ng/mL) | 2 ng (on column)[2][3][4][5] | 200 | 80[1] |

| Precision (RSD %) | < 3% (Intra- and Inter-day)[2][3][4][5] | Not explicitly stated, but method showed great precision | < 5% (Intra- and Inter-day)[1] |

| Accuracy (Recovery %) | Not Specified | 85 - 115% | Not Specified |

| Specificity | Confirmed by distinct peak separation[1] | No interference from blank at the retention time of the analyte | Confirmed by comparing retention time and UV spectra with standard[5] |

| Robustness | Method is considered robust[1] | Evaluated by small variations in analytical parameters | Not Specified |

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound.

Caption: Workflow for this compound Quantification.

Conclusion

The described HPLC methods are simple, precise, and reliable for the quantification of this compound in various matrices. The choice of a specific method will depend on the available instrumentation and the specific sample matrix. Proper method validation is essential to ensure the accuracy and reliability of the results, which is critical for quality control in the pharmaceutical and herbal medicine industries.

References

- 1. RP-HPLC Method for Simultaneous Detection of Vitexin-2″-Orhamnoside and Hyperoside [wisdomlib.org]

- 2. Validation and application by HPLC for simultaneous determination of vitexin-2″-O-glucoside, vitexin-2″-O-rhamnoside, rutin, vitexin, and hyperoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Validation and application by HPLC for simultaneous determination of vitexin-2″-O-glucoside, vitexin-2″-O-rhamnoside, rutin, vitexin, and hyperoside - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for UPLC-MS/MS Analysis of Vitexin-2''-O-rhamnoside in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of Vitexin-2''-O-rhamnoside in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The protocols detailed herein are compiled from established methodologies to ensure robustness and reproducibility, crucial for pharmacokinetic studies and drug development processes.

Introduction

This compound is a flavonoid glycoside found in various medicinal plants, notably hawthorn. It has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. Accurate quantification of this compound in biological matrices is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. UPLC-MS/MS offers a highly sensitive and selective method for this purpose.

Experimental Protocols

A validated bioanalytical method is critical for reliable pharmacokinetic data. The following protocols outline the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting this compound from plasma.[1][2]

Materials:

-

Plasma samples

-

Methanol (B129727) (HPLC grade)[1]

-

Internal Standard (IS) solution (e.g., Hesperidin or Puerarin in methanol)[1][2]

-

Vortex mixer

-

Centrifuge (capable of 15,000 x g and 4°C)[2]

-

Evaporator (e.g., nitrogen stream)

-

Reconstitution solution (initial mobile phase)

Procedure:

-

To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard solution.[2]

-

Add 400 µL of methanol to precipitate the plasma proteins.[2]

-

Vortex the mixture for 1 minute to ensure thorough mixing.[2]

-

Centrifuge the samples at 15,000 x g for 5 minutes at 4°C.[2]

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the initial mobile phase.[2]

-

Vortex briefly and transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The following conditions are a robust starting point for the analysis of this compound.

Instrumentation:

-

UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

-

Injection Volume: 5 µL[3]

-

Column Temperature: 45°C[2]

-

Gradient Elution:

-

A typical gradient might start with a low percentage of mobile phase B, increasing linearly to elute the analyte, followed by a wash and re-equilibration step.

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive[1][3]

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical UPLC-MS/MS method for this compound analysis.

Table 1: Calibration Curve and Sensitivity

| Parameter | Value | Reference |

| Linearity Range | 10 - 2500 ng/mL | [1][3] |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [1][3] |

| Correlation Coefficient (r²) | > 0.99 | [1] |

Table 2: Precision and Accuracy

| Quality Control Sample (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Reference |

| Low (25) | < 11% | < 2.4% | -9.3% to 1.0% | [1][3] |

| Medium (250) | < 11% | < 2.4% | -9.3% to 1.0% | [1][3] |

| High (2000) | < 11% | < 2.4% | -9.3% to 1.0% | [1][3] |

Table 3: Recovery and Matrix Effect

| Parameter | Value | Reference |

| Extraction Recovery | 94.6% - 99.9% | [3] |

| Matrix Effect | Not significant | [3] |

Visualizations

Experimental Workflow

Caption: Workflow for UPLC-MS/MS analysis of this compound in plasma.

Signaling Pathway

This compound has been shown to exert some of its biological effects, such as immunosuppression and antioxidant activities, through the modulation of the PI3K/Akt signaling pathway.[2][3] The diagram below illustrates this proposed mechanism.

Caption: Proposed PI3K/Akt signaling pathway modulated by this compound.

References

- 1. Vitexin-2-O-rhamnoside | 64820-99-1 | OV08033 | Biosynth [biosynth.com]

- 2. Vitexin-2-O-rhamnoside improves immunosuppression, oxidative stress, and phosphorylation of PI3K/Akt signal pathway in cyclophosphamide treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the NMR-Based Structural Analysis of Vitexin-2''-O-rhamnoside

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Vitexin-2''-O-rhamnoside is a C-glycosylflavone, a significant bioactive compound found in various medicinal plants, including species of Crataegus (hawthorn) and Passiflora (passionflower). Its diverse pharmacological activities, such as antioxidant and anti-inflammatory effects, have made it a compound of interest in drug discovery and development. The precise structural elucidation of this compound is crucial for understanding its mechanism of action and for ensuring the quality and consistency of related herbal products. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of its complex structure. This document provides detailed application notes and experimental protocols for the structural analysis of this compound using one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy.

Data Presentation: 1D and 2D NMR Spectral Data of this compound

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). These data are essential for the identification and structural confirmation of the molecule.

Table 1: ¹H NMR (400 MHz, DMSO-d6) Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Apigenin (B1666066) Moiety | |||

| 3 | 6.76 | s | |

| 6 | 6.30 | s | |

| 2', 6' | 7.91 | d | 8.8 |

| 3', 5' | 6.94 | d | 8.8 |

| Glucose Moiety | |||

| 1'' | 4.76 | d | 9.8 |

| Rhamnose Moiety | |||

| 1''' | 4.98 | br s | |

| 6''' | 0.48 | d | 6.2 |

Table 2: ¹³C NMR (100 MHz, DMSO-d6) Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Apigenin Moiety | |

| 2 | 163.5 |

| 3 | 103.4 |

| 4 | 181.9 |

| 5 | 160.4 |

| 6 | 108.7 |

| 7 | 163.2 |

| 8 | 104.8 |

| 9 | 155.9 |

| 10 | 103.4 |

| 1' | 121.6 |

| 2', 6' | 128.8 |

| 3', 5' | 115.6 |

| 4' | 160.8 |

| Glucose Moiety | |

| 1'' | 71.6 |

| Rhamnose Moiety | |

| 1''' | 100.1 |

| 6''' | 17.3 |

Table 3: Key 2D NMR Correlations for Structural Elucidation

| Experiment | Key Correlations | Structural Information |

| COSY | H-2'/H-3', H-5'/H-6' | Confirms the spin systems within the aromatic rings. |

| HSQC | H-1'' (δ 4.76) with C-1'' (δ 71.6)[1] | Direct one-bond correlation confirming the anomeric proton and carbon of the glucose moiety.[1] |

| H-1''' (δ 4.98) with C-1''' (δ 100.1)[1] | Direct one-bond correlation confirming the anomeric proton and carbon of the rhamnose moiety.[1] | |

| H-6''' (δ 0.48) with C-6''' (δ 17.3)[1] | Confirms the methyl group of the rhamnose unit.[1] | |

| HMBC | H-1'' (δ 4.76) with C-7 (δ 162.6), C-8 (δ 104.8), C-9 (δ 155.9)[1] | Establishes the C-glycosidic linkage of the glucose moiety at the C-8 position of the apigenin core.[1] |

| H-1''' (δ 4.98) with C-2'' | Confirms the O-glycosidic linkage of the rhamnose moiety to the 2''-position of the glucose unit. | |

| H-3 (δ 6.76) with C-2, C-4, C-10, C-1'[1] | Confirms the position of H-3 and the connectivity of the B-ring to the C-ring.[1] |

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Crataegus pinnatifida Leaves

This protocol outlines a general procedure for the isolation and purification of this compound from the leaves of Crataegus pinnatifida.

Materials:

-

Dried and powdered leaves of Crataegus pinnatifida

-

Methanol (B129727) (MeOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

n-Butanol (n-BuOH)

-

Silica (B1680970) gel for column chromatography (100-200 mesh)

-

Sephadex LH-20

-

Rotary evaporator

-

Chromatography columns

-

Thin-layer chromatography (TLC) plates (silica gel GF254)

-

Developing chamber

-

UV lamp (254 nm and 365 nm)

Procedure:

-

Extraction:

-

Macerate 1 kg of dried, powdered leaves of Crataegus pinnatifida with 10 L of 70% aqueous methanol at room temperature for 24 hours.

-

Repeat the extraction process three times.

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition successively with ethyl acetate and n-butanol.

-